molecular formula C18H17N9O B12405366 STING modulator-3

STING modulator-3

Cat. No.: B12405366
M. Wt: 375.4 g/mol
InChI Key: FABUXAHVXJIHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

STING modulator-3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced using common reducing agents.

    Substitution: It can undergo substitution reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

STING modulator-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in:

Mechanism of Action

STING modulator-3 exerts its effects by inhibiting the STING pathway. It binds to R232 STING, preventing its activation and subsequent signaling. This inhibition blocks the phosphorylation of the transcription factor IRF3, thereby reducing the expression of type I interferon genes . The molecular targets involved include STING, IRF3, and various cytokines.

Properties

Molecular Formula

C18H17N9O

Molecular Weight

375.4 g/mol

IUPAC Name

4-[4-[2-(cyanomethyl)-5-methylpyrazol-3-yl]-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide

InChI

InChI=1S/C18H17N9O/c1-10-6-15(27(24-10)5-4-19)13-9-25(2)18(23-13)16-11-8-21-26(3)14(11)7-12(22-16)17(20)28/h6-9H,5H2,1-3H3,(H2,20,28)

InChI Key

FABUXAHVXJIHGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C)CC#N

Origin of Product

United States

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